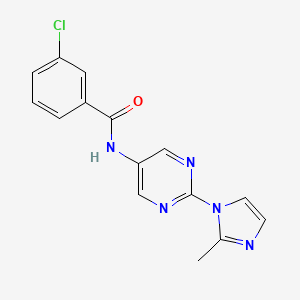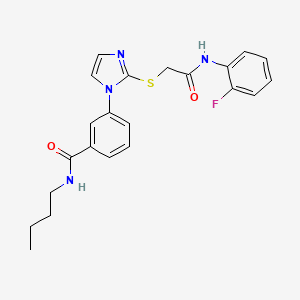
N-butyl-3-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This usually includes the IUPAC name, other names, and the structural formula of the compound.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural characteristics.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity).Applications De Recherche Scientifique
Chemical Synthesis and Sensing Applications
A novel approach to designing reaction-based fluorescent probes for discrimination between thiophenols and aliphatic thiols has been developed, leveraging intramolecular charge transfer pathways. The study utilizes a similar compound, with a fluorophore based on N-butyl-4-amino-1,8-naphthalimide, and a 2,3-dihydroimidazo-[1,2-a] pyridine moiety as a linker, demonstrating the compound's utility in finely tuning spectroscopic properties and enhancing selectivity and sensitivity in environmental and biological sensing applications (Wang et al., 2012).
Biological Activity
Research on imidazo[1,2-a]pyridines, with substitutions similar to the query compound, has shown potential in the development of antisecretory and cytoprotective antiulcer agents. These compounds have demonstrated promising cytoprotective properties in ethanol and HCl-induced ulcer models, highlighting the therapeutic potential of such chemistries in gastrointestinal disorders (Starrett et al., 1989).
Antihypertensive Properties
A related study on N-(biphenylylmethyl)imidazoles, sharing structural similarities with the query compound, revealed potent antihypertensive effects upon oral administration. The research underscores the critical role of specific structural features, such as the acidic group at the biphenyl 2'-position, in conferring high affinity for angiotensin II receptors and effective oral antihypertensive potency (Carini et al., 1991).
Electrophysiological Activity
Further research into N-substituted imidazolylbenzamides, which are structurally related to the query compound, has shown significant cardiac electrophysiological activity. These compounds were found to possess potency comparable to sematilide, a selective class III agent, indicating their potential use in treating reentrant arrhythmias and emphasizing the therapeutic relevance of imidazole-based compounds in cardiovascular disorders (Morgan et al., 1990).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.
Orientations Futures
This involves speculation on potential future research directions, such as new synthetic methods, applications, or theoretical studies.
Propriétés
IUPAC Name |
N-butyl-3-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2S/c1-2-3-11-24-21(29)16-7-6-8-17(14-16)27-13-12-25-22(27)30-15-20(28)26-19-10-5-4-9-18(19)23/h4-10,12-14H,2-3,11,15H2,1H3,(H,24,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWINSMOIACBFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

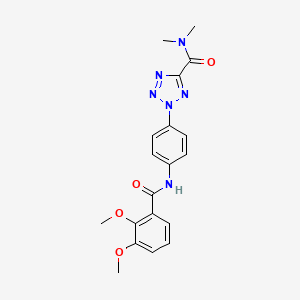

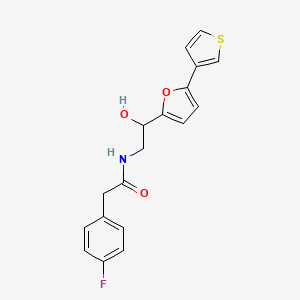

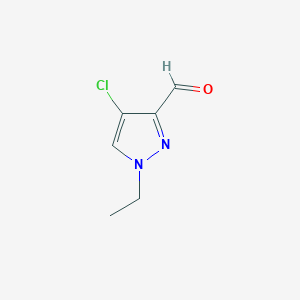
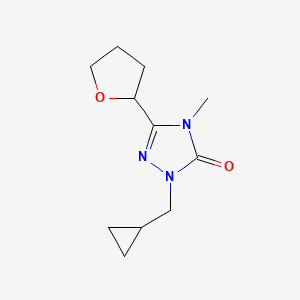
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-ethoxy-1-naphthamide](/img/structure/B2439164.png)
![2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2439165.png)

![Ethyl 4-[[2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2439168.png)
![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2439169.png)
